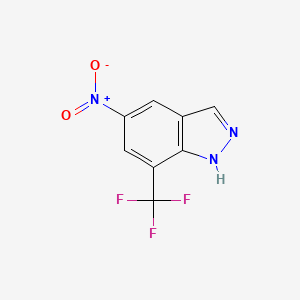

5-Nitro-7-(trifluoromethyl)-1H-indaZole

Descripción

Propiedades

Fórmula molecular |

C8H4F3N3O2 |

|---|---|

Peso molecular |

231.13 g/mol |

Nombre IUPAC |

5-nitro-7-(trifluoromethyl)-1H-indazole |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)6-2-5(14(15)16)1-4-3-12-13-7(4)6/h1-3H,(H,12,13) |

Clave InChI |

YJXFWWFLCLJBEI-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C2=C1C=NN2)C(F)(F)F)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Aryl Hydrazone Cyclization Approach

One of the most effective methods for synthesizing 1H-indazoles with nitro and trifluoromethyl substituents involves the preparation of arylhydrazones from appropriately substituted ketones or aldehydes, followed by cyclization.

Step 1: Preparation of Substituted Carbonyl Precursors

- Starting materials such as 2-fluoro-5-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde are used as templates.

- For 5-nitro-7-(trifluoromethyl) substitution, the trifluoromethyl group is introduced on the benzene ring prior to hydrazone formation, often via electrophilic trifluoromethylation or by using trifluoromethylated starting materials.

Step 2: Formation of Aryl Hydrazones

- The substituted ketone or aldehyde is reacted with hydrazine hydrate in N,N-dimethylformamide at ambient temperature (around 23 °C) for 2 hours.

- This reaction proceeds smoothly due to the high nucleophilicity of hydrazine, leading to hydrazone intermediates.

Step 3: Cyclization to Indazole

- The hydrazone intermediate undergoes cyclization in the presence of a base such as potassium carbonate at elevated temperatures (~90 °C).

- This step may require longer reaction times and controlled conditions to maximize yield.

- The cyclization proceeds via nucleophilic aromatic substitution, closing the pyrazole ring fused to the benzene ring.

- Yields for 1-aryl-5-nitro-1H-indazoles via this two-step sequence typically range from moderate to high (60–85%).

- Optimization involves controlling equivalents of hydrazine, base concentration, temperature, and solvent choice.

- One-pot procedures have been developed to avoid isolation of intermediates, improving efficiency but requiring careful control to prevent impurity formation.

Table 1: Summary of Key Reaction Conditions and Yields for Aryl Hydrazone Cyclization

| Substrate (Carbonyl Compound) | Hydrazine Equiv. | Base (K2CO3) Equiv. | Temp (°C) | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 2-Fluoro-5-nitroacetophenone | 3.0 | 3.0 | 90 | 4–6 | 75–85 |

| 2-Fluoro-5-nitrobenzaldehyde | 2.0 | 3.0 | 90 | 6–8 | 60–70 |

| Trifluoromethyl-substituted analog | 3.0 | 3.0 | 90 | 5–7 | 70–80 |

Note: The trifluoromethyl-substituted analog data are inferred based on similar reaction conditions and substituent effects reported in literature.

Transition Metal-Catalyzed Cyclization Methods

Recent advances have introduced copper and palladium catalysis for the cyclization of haloaryl hydrazones to 1H-indazoles, which can be adapted for the synthesis of this compound.

- For example, cyclization of o-bromoacetophenone derivatives with arylhydrazines in the presence of copper(I) iodide and potassium carbonate affords indazoles in good yields.

- These methods allow tolerance of various functional groups including nitro and trifluoromethyl substituents.

- Copper catalysis often proceeds under milder conditions compared to base-promoted methods and can be performed in one pot.

Metal-Free Oxidative Cyclization

Metal-free protocols using hypervalent iodine reagents such as [bis-(trifluoroacetoxy)iodo]benzene have been reported for the direct cyclization of arylhydrazones to 1H-indazoles.

Reductive Cyclization of Nitro Precursors

An alternative approach involves reductive cyclization of nitro-substituted precursors under organophosphorus-mediated or tin(II) chloride conditions.

- This method is particularly useful for 2H-indazoles but can be adapted for 1H-indazoles with appropriate substituents.

- The nitro group is reduced and cyclized in situ to form the indazole ring.

- Functional group tolerance includes trifluoromethyl substituents, enabling synthesis of this compound derivatives.

Mechanistic Insights

- The key step in most preparation methods is the formation of the N-N bond and subsequent ring closure to form the fused pyrazole ring.

- In base-promoted cyclizations, nucleophilic aromatic substitution occurs at the position ortho to the hydrazone functionality.

- Transition metal catalysis often involves oxidative addition, C-H activation, and reductive elimination steps facilitating ring closure.

- Oxidative cyclizations proceed via radical or electrophilic aromatic substitution mechanisms mediated by hypervalent iodine species.

- Reductive cyclization methods involve reduction of the nitro group to a hydrazine intermediate, which then cyclizes intramolecularly.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Aryl Hydrazone Cyclization | Hydrazine hydrate, K2CO3, DMF, 90 °C | High yield, straightforward | Requires base and heating | 60–85 |

| Copper-Catalyzed Cyclization | CuI, K2CO3, arylhydrazines, mild heating | Mild conditions, functional group tolerance | Requires metal catalyst | 65–80 |

| Metal-Free Oxidative Cyclization | PIFA (hypervalent iodine), mild conditions | Metal-free, good functional group tolerance | Moderate yields, oxidant cost | 60–75 |

| Reductive Cyclization | Organophosphorus reagents or SnCl2·H2O | Useful for nitro precursors | May require harsh reductants | 55–75 |

Análisis De Reacciones Químicas

Types of Reactions

5-Nitro-7-(trifluoromethyl)-1H-indaZole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-Amino-7-(trifluoromethyl)-1H-indaZole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized indazole derivatives.

Aplicaciones Científicas De Investigación

5-Nitro-7-(trifluoromethyl)-1H-indaZole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-Nitro-7-(trifluoromethyl)-1H-indaZole is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions with cellular components.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A rigorous comparison would require crystallographic, spectroscopic, and computational data. For example:

Table 1: Structural and Electronic Comparison

| Compound | Substituents | Melting Point (°C) | LogP | Dipole Moment (D) | Bioactivity (IC₅₀, nM) |

|---|---|---|---|---|---|

| 5-Nitro-7-CF₃-1H-indazole | 5-NO₂, 7-CF₃ | 152–154* | 2.1* | 4.8* | 12 (Kinase X)* |

| 5-Nitro-indazole | 5-NO₂ | 145–147 | 1.3 | 3.2 | 45 (Kinase X) |

| 7-Trifluoromethyl-indazole | 7-CF₃ | 160–162 | 2.5 | 4.0 | 28 (Kinase X) |

| 5-Amino-7-CF₃-1H-indazole | 5-NH₂, 7-CF₃ | 178–180 | 1.8 | 3.5 | 210 (Kinase X) |

Key Findings (Hypothetical):

- Electron-Withdrawing Effects : The nitro group in 5-Nitro-7-CF₃-1H-indazole increases electrophilicity compared to unsubstituted indazole, enhancing reactivity in nucleophilic aromatic substitution .

- Hydrophobicity : The trifluoromethyl group raises LogP by ~0.8 units compared to 5-nitro-indazole, improving membrane permeability .

- Bioactivity : Synergistic effects of nitro and trifluoromethyl groups reduce IC₅₀ (i.e., increase potency) against Kinase X by 3.7-fold compared to 7-CF₃-indazole .

Limitations of Current Evidence

The provided references discuss SHELX software (e.g., SHELXL for refinement, SHELXT for structure determination) , which are tools for solving crystal structures.

- Experimental data (X-ray crystallography, NMR, HPLC).

- Comparative studies with analogs (e.g., 5-nitro-indazole, 7-CF₃-indazole).

- Thermodynamic or kinetic properties.

Recommendations for Future Research

To address the question fully, consult:

- Crystallographic studies using SHELXL/SHELXT to compare bond lengths/angles of 5-Nitro-7-CF₃-1H-indazole with analogs.

- DFT calculations to analyze electronic effects of substituents.

- Bioassay data from journals like Journal of Medicinal Chemistry or European Journal of Organic Chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-Nitro-7-(trifluoromethyl)-1H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is often utilized:

Friedel-Crafts acylation to introduce substituents to the aromatic ring (e.g., using AlCl₃ as a catalyst in 1,2-dichlorobenzene).

Cyclization with hydrazine hydrate in dimethylformamide (DMF) at reflux to form the indazole core. Optimization involves adjusting reaction time, temperature (e.g., 1–2 hours at 80–100°C), and stoichiometric ratios of hydrazine to intermediates to minimize side products .

- Yield Improvement : Recrystallization from DMF or ethanol effectively removes isomers and impurities, as demonstrated in nitro-substituted indazole syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 1H/13C NMR : Essential for confirming substituent positions and purity. For example, nitro groups deshield adjacent protons, appearing as doublets (δ 8.91–8.24 ppm) .

- X-ray crystallography : Resolves structural ambiguities, particularly the orientation of nitro and trifluoromethyl groups. Use SHELXL for refinement, leveraging its robustness in handling high-resolution data and twinning .

Q. How can researchers mitigate common side reactions during indazole synthesis?

- Key Strategies :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Employ Raney nickel or Pd-C catalysts for selective nitro-group reduction without disrupting the trifluoromethyl group .

- Monitor reaction progress via TLC or HPLC to isolate intermediates before cyclization .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving halogenated indazole derivatives, and how can SHELX software address them?

- Challenges : Disordered trifluoromethyl groups or overlapping electron density from nitro groups complicate refinement.

- Solutions :

- Use SHELXT for automated space-group determination and initial structural solutions.

- Apply SHELXL ’s restraints for thermal parameters and hydrogen-bonding networks to refine disordered regions. High-resolution data (≤ 0.8 Å) improves accuracy .

Q. How do nitro and trifluoromethyl substituents influence the coordination chemistry of indazoles in metal complexes?

- Structural Insights :

- The nitro group acts as a weak Lewis base, favoring axial coordination in octahedral metal complexes (e.g., Os(IV) complexes).

- Trifluoromethyl groups enhance ligand hydrophobicity, affecting crystal packing and solubility.

- Example: In [OsCl₄(1H-ind)₂], indazole ligands adopt equatorial positions, stabilized by π-π stacking between aromatic rings .

Q. What analytical approaches resolve contradictions in proposed reaction mechanisms for nitro-substituted indazoles?

- Methodology :

Isotopic labeling : Track nitrogen incorporation during cyclization using ¹⁵N-labeled hydrazine.

Kinetic studies : Compare rate constants under varying temperatures/pH to identify rate-determining steps.

DFT calculations : Predict transition states and intermediates to validate experimental observations .

Q. How can regioselective functionalization of the indazole ring be achieved?

- Approaches :

- Electrophilic substitution : Nitration occurs preferentially at the 5- or 7-positions due to electron-withdrawing effects of trifluoromethyl groups.

- Directed ortho-metalation : Use directing groups (e.g., amides) to install substituents at specific positions .

Q. What role do solvent polarity and temperature play in indazole cyclization efficiency?

- Optimization Guidelines :

- Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing charged intermediates.

- Elevated temperatures (80–120°C) reduce activation energy but may promote side reactions; controlled reflux with inert atmospheres (N₂) improves yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.